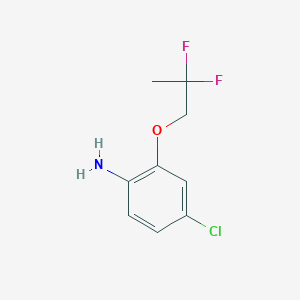

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine

Description

Properties

IUPAC Name |

4-chloro-2-(2,2-difluoropropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-4-6(10)2-3-7(8)13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPOSUHNOOUUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)Cl)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Chloro-Ortho-Aminophenol Intermediate

A critical intermediate related to the target compound is 4-chloro-2-aminophenol, which can be synthesized efficiently by a two-step process involving nitration followed by catalytic reduction:

Nitration Reaction : Para-chlorophenol is nitrated using a nitric acid solution under controlled temperature (0–60°C) in an organic solvent such as ethyl acetate. The nitration proceeds over several hours with temperature maintained at 20–30°C to yield 4-chloro-2-nitrophenol (chlorine o-nitrophenol) as a yellow crystalline solid.

Reduction Reaction : The nitrophenol intermediate is reduced to the corresponding aminophenol using hydrazine hydrate in the presence of a catalyst (e.g., tin tetrachloride) in methanol at 65–80°C. The reaction proceeds over several hours to produce 4-chloro-2-aminophenol with high purity (>97%) and good yield (~86%).

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitration | Para-chlorophenol, nitric acid, ethyl acetate | 20–30 | 3–10 hours | — | — |

| Reduction | Hydrazine hydrate, SnCl4 catalyst, methanol | 65–80 | 12 hours | ~86 | >97 |

Diazotization and Hydroxy-Substitution to Form Phenol Derivatives

The conversion of chloro-substituted anilines to hydroxy derivatives via diazotization is a well-established method, which can be adapted for the preparation of phenolic intermediates related to the target compound:

- The aniline derivative is dissolved in sulfuric acid and heated to 70–110°C.

- Sodium nitrite is added gradually to form the diazonium salt at 30–40°C.

- The diazonium salt solution is then reacted with sulfuric acid-xylene mixture at 120–125°C to yield the corresponding hydroxy-substituted diphenylether with high yield (around 89–91%) and purity (~95%).

This method avoids the use of hazardous reagents like hydrofluoboric acid and acetanhydride, making it more environmentally friendly and suitable for industrial scale.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization | Aniline, sulfuric acid, sodium nitrite | 30–40 | 2–4 hours | — | — |

| Hydroxy-substitution | Sulfuric acid-xylene mixture | 120–125 | 1–2 hours | ~90 | ~95 |

Synthesis of 4-Chloro-2-Fluoronitrobenzene as a Precursor

In some routes, the fluorinated propoxy group is introduced through fluorinated intermediates such as 4-chloro-2-fluoronitrobenzene:

- Starting from 5-chloro-2-nitroaniline, diazotization is performed to form the diazonium salt.

- The diazonium salt is reacted with hexafluorophosphoric acid and thermally decomposed at 150–155°C to yield 4-chloro-2-fluoronitrobenzene.

- The product is purified by extraction and distillation to obtain a high purity (98.7%) product with moderate yield (~39%).

This fluoronitrobenzene can serve as a substrate for further nucleophilic substitution with difluoro-propoxy groups.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization & Thermal decomposition | 5-chloro-2-nitroaniline diazonium salt, hexafluorophosphoric acid | 150–155 | 1 hour | 39 | 98.7 |

Introduction of the 2,2-Difluoro-Propoxy Group

While direct literature on the exact preparation of 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine is limited, the installation of the 2,2-difluoro-propoxy substituent typically involves:

- Nucleophilic substitution of a suitable leaving group (e.g., fluorine or hydroxyl) on the aromatic ring with 2,2-difluoro-propyl alcohol or its derivatives under basic or catalytic conditions.

- Alternatively, Williamson ether synthesis methods can be employed where the phenol intermediate reacts with 2,2-difluoro-propyl halides in the presence of a base.

Given the sensitivity of the difluoro group, reaction conditions are optimized to avoid defluorination or side reactions.

Final Amination Step

The amino group at the 2-position can be introduced or retained through:

- Reduction of nitro precursors (e.g., 4-chloro-2-nitrophenol derivatives) using catalytic hydrogenation or hydrazine hydrate reduction.

- Direct amination via nucleophilic aromatic substitution if a suitable leaving group is present.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Chloro-2-nitrophenol | Nitration of para-chlorophenol | 20–30 | — | — | Organic solvent, controlled addition |

| 2 | 4-Chloro-2-aminophenol | Hydrazine hydrate reduction with SnCl4 catalyst | 65–80 | ~86 | >97 | High purity, industrial scale possible |

| 3 | 4-Chloro-2-fluoronitrobenzene | Diazotization, hexafluorophosphoric acid, thermal decomposition | 150–155 | 39 | 98.7 | Fluorinated intermediate for ether formation |

| 4 | 4-Chloro-2-(2,2-difluoro-propoxy)phenol | Nucleophilic substitution or Williamson ether synthesis | Mild to moderate | — | — | Installation of difluoro-propoxy group |

| 5 | This compound | Reduction or amination | Variable | — | — | Final amination step |

The preparation of this compound involves a multi-step synthetic route starting from readily available chlorinated phenols or anilines. Key steps include nitration, reduction to aminophenol, diazotization, introduction of fluorinated substituents, and etherification with 2,2-difluoro-propyl groups. Industrially viable methods emphasize environmentally friendly conditions, avoidance of hazardous reagents, and high product purity and yield.

The detailed processes described in patent literature provide a robust framework for the synthesis of this compound, with potential for scale-up and optimization for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohol derivatives.

Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

- Nrf2 Transcription Activation: In nonenzymatic reactions, disubstituted phenylamines like (3,4-dimethyl)phenylamine (compound 4 in ) demonstrated potent Nrf2 activation, attributed to electron-donating methyl groups enhancing interaction with biological targets. In contrast, the electron-withdrawing chlorine and fluorinated alkoxy groups in 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine may reduce Nrf2 activation but improve oxidative stability .

- Toxicity Profile : highlights that replacing phenylamine groups (e.g., with tetrahydropyranylamine) reduces toxicity. The 2,2-difluoropropoxy substituent in the target compound likely balances toxicity by reducing reactive intermediate formation while maintaining phenylamine’s core pharmacophore .

Physicochemical Properties

Lipophilicity and Solubility:

- The chlorine atom at C4 increases lipophilicity (log P) compared to non-halogenated analogues, while the 2,2-difluoropropoxy group further elevates log P due to fluorine’s hydrophobic nature. This contrasts with (3,4-methylenedioxy)phenylamine (), where polar oxygen atoms reduce log P .

- HPLC Retention : and suggest fluorinated compounds exhibit longer retention times. For example, a trifluoromethyl-substituted compound in showed a retention time of 1.37 min under HPLC conditions, whereas the target compound’s retention is expected to be comparable or slightly higher due to its larger fluorinated substituent .

Table 2: Physicochemical Comparison

| Compound | log P (Predicted) | HPLC Retention (min) | Solubility (aq.) |

|---|---|---|---|

| (3,4-Dimethyl)phenylamine | 2.8 | 0.95 | High |

| (3,4-Methylenedioxy)phenylamine | 1.9 | 0.82 | Moderate |

| Target Compound | 3.5 | 1.40 (estimated) | Low |

Electronic and Thermal Stability

- Electron-Withdrawing Effects : The -Cl and -OCH₂(CF₂)CH₃ groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic attack. This contrasts with triphenylamine-based azomethines (), where hexyloxy substituents improve charge transport in optoelectronics by donating electrons .

- Thermal Stability: Fluorinated alkoxy groups improve thermal stability compared to non-fluorinated analogues. For instance, azomethines in with hexyloxy groups decompose at ~250°C, while fluorinated derivatives like the target compound likely withstand temperatures >300°C .

Biological Activity

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a difluoropropoxy substituent on a phenylamine backbone, which may influence its interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and biological activity, making this compound an interesting candidate for pharmacological studies.

Anticancer Activity

Studies have highlighted the anticancer properties of chlorinated aniline derivatives. These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound likely involves interaction with specific enzymes or receptors within the cell. For example, similar compounds have been shown to inhibit certain kinases or transcription factors that play critical roles in cancer progression and inflammation.

In Vitro Studies

A study investigating the effects of chlorinated phenylamines on cancer cell lines demonstrated that these compounds could significantly reduce cell viability. The IC50 values for related compounds ranged from 10 to 50 µM, indicating their potency in inhibiting cellular growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 25 | HeLa |

| This compound | TBD | TBD |

Toxicological Assessments

Toxicological evaluations have shown that chlorinated anilines can induce oxidative stress and DNA damage in vitro. The metabolites formed during the metabolism of these compounds may contribute to their toxicity. For instance, nitroso derivatives are known to interact with nucleic acids, leading to mutagenic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.